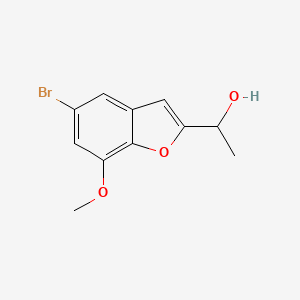![molecular formula C14H16ClN5 B3037465 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine CAS No. 478048-51-0](/img/structure/B3037465.png)
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study by Mallesha et al. (2012) explored derivatives of pyrimidine, including compounds similar to 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine, for their antiproliferative effects against human cancer cell lines. This research highlights the potential use of these compounds in cancer treatment, with some showing promising activity against various cancer cell lines (Mallesha et al., 2012).
Synthesis and Reactions
Meshcheryakova et al. (2014) and Kalogirou et al. (2019) conducted studies focusing on the synthesis and reactions of compounds structurally related to this compound. These works contribute to the understanding of chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Meshcheryakova et al., 2014); (Kalogirou & Koutentis, 2019).
Ligand Binding and Activity
Strekowski et al. (2016) researched piperazin-1-yl substituted pyrimidines, aiming to understand their binding affinity and activities as ligands. This research provides insights into the interaction of these compounds with biological receptors, potentially contributing to the development of new drugs (Strekowski et al., 2016).
Metabolic Pathways
Research by Sharma et al. (2012) and Gong et al. (2010) delved into the metabolism and pharmacokinetics of compounds structurally related to this compound. These studies are crucial for understanding how such compounds are processed in the body, which is vital for drug development (Sharma et al., 2012); (Gong et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target proteins such as pcsk9 . The role of these targets can vary, but they often play crucial roles in cellular processes and pathways.
Mode of Action
This can lead to alterations in cellular processes and pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . The downstream effects of these pathways can include changes in cell survival, inflammation, and other cellular processes.
Result of Action
Similar compounds have been shown to selectively inhibit protein synthesis , which can have various effects on the cell, depending on the specific proteins being inhibited.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the action of chemical compounds .
Propiedades
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c15-13-3-2-12(10-18-13)11-19-6-8-20(9-7-19)14-16-4-1-5-17-14/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASFEILWUNOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)
![2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B3037383.png)
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol](/img/structure/B3037384.png)
![2-(4-chlorophenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B3037387.png)
![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)
![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)
![2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B3037393.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037394.png)

![3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037398.png)
![4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B3037399.png)
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 3-chlorobenzoate](/img/structure/B3037402.png)
![(E)-({2-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3037405.png)